molecular formula C9H6N2O4 B13468998 8-Hydroxy-7-nitroquinolin-1-ium-1-olate

8-Hydroxy-7-nitroquinolin-1-ium-1-olate

Cat. No.: B13468998
M. Wt: 206.15 g/mol
InChI Key: MLJJPDYENBZCBG-UHFFFAOYSA-N
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Description

8-Hydroxy-7-nitroquinolin-1-ium-1-olate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a hydroxyl group at the 8th position and a nitro group at the 7th position on the quinoline ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate typically involves the nitration of 8-hydroxyquinoline. This process can be achieved through the reaction of 8-hydroxyquinoline with nitric acid under controlled conditions. The nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid is a common method .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolin-1-ium-1-olate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding properties. The compound can chelate metal ions, which is essential for its biological activities. It can also interact with DNA and proteins, influencing cellular processes and exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-7-nitroquinolin-1-ium-1-olate is unique due to the specific positioning of the hydroxyl and nitro groups, which significantly influence its chemical reactivity and biological activities. This unique structure allows it to exhibit distinct properties compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

7-nitro-1-oxidoquinolin-1-ium-8-ol

InChI

InChI=1S/C9H6N2O4/c12-9-7(11(14)15)4-3-6-2-1-5-10(13)8(6)9/h1-5,12H

InChI Key

MLJJPDYENBZCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)[N+](=C1)[O-]

Origin of Product

United States

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